Iodofiltic Acid

Übersicht

Beschreibung

Es ist besonders wertvoll für die Myokard-Perfusionsbildgebung, die hilft, den Blutfluss zum Herzmuskel zu visualisieren und zu beurteilen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Iodofiltsäure beinhaltet die Iodierung einer Phenylgruppe, die an eine langkettige Fettsäure gebunden istDie Reaktionsbedingungen beinhalten oft die Verwendung von Iod oder Iodierungsmitteln in Gegenwart von Katalysatoren und Lösungsmitteln .

Industrielle Produktionsmethoden

Die industrielle Produktion von Iodofiltsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iodofiltic acid involves the iodination of a phenyl group attached to a long-chain fatty acidThe reaction conditions often involve the use of iodine or iodinating agents in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iodofiltsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende iodierte Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die iodierte Phenylgruppe in eine nicht-iodierte Form umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können das Iodatom durch andere funktionelle Gruppen ersetzen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Reagenzien wie Natriumiodid (NaI) in Aceton oder anderen polaren Lösungsmitteln erleichtern Substitutionsreaktionen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene iodierte und nicht-iodierte Derivate der ursprünglichen Verbindung, die in verschiedenen chemischen und pharmazeutischen Anwendungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Iodofiltsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Radiotracer in verschiedenen chemischen Studien verwendet, um molekulare Wechselwirkungen und Reaktionen zu verfolgen.

Biologie: Hilft beim Studium der zellulären Aufnahme und des Stoffwechsels von Fettsäuren.

Medizin: Wird hauptsächlich in der diagnostischen Bildgebung für die Myokardperfusion eingesetzt, um koronare Herzkrankheiten zu beurteilen.

Wirkmechanismus

Iodofiltsäure arbeitet durch ihre radioaktiven Eigenschaften und Affinität zu bestimmten Geweben. Nach der Injektion in den Körper wandert sie durch den Blutkreislauf und reichert sich in Herzmuskelzellen mit ausreichender Blutversorgung an. Die radioaktive Komponente Jod-123 emittiert Gammastrahlen, die von Bildgebungsgeräten wie einer Gammakamera oder einem Single-Photon-Emissions-Computertomographie (SPECT)-Scanner detektiert werden. Dieser Prozess liefert detaillierte Bilder der Myokardperfusion, so dass Kliniker Bereiche mit Ischämie oder Infarkt identifizieren können .

Wirkmechanismus

Iodofiltic acid operates through its radioactive properties and affinity for specific tissues. When injected into the body, it travels through the bloodstream and accumulates in heart muscle cells with adequate blood flow. The radioactive iodine-123 component emits gamma rays, which are detected by imaging equipment such as a gamma camera or single-photon emission computed tomography (SPECT) scanner. This process provides detailed images of myocardial perfusion, enabling clinicians to pinpoint areas of ischemia or infarction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Jod-123: Wird in verschiedenen diagnostischen Tests eingesetzt, insbesondere bei Schilddrüsenerkrankungen.

Einzigartigkeit

Iodofiltsäure ist einzigartig aufgrund ihrer spezifischen Anwendung in der Myokard-Perfusionsbildgebung. Ihre Fähigkeit, Herzmuskelzellen anzusprechen und detaillierte Bilder des Blutflusses zu liefern, macht sie zu einem wertvollen Werkzeug bei der Diagnose und Behandlung von koronaren Herzkrankheiten. Im Gegensatz zu anderen ähnlichen Verbindungen sind die Struktur und die radioaktiven Eigenschaften von Iodofiltsäure auf die Herzbildgebung optimiert .

Biologische Aktivität

Iodofiltic acid, also known as 123I-BMIPP, is a radiolabeled fatty acid analog primarily used in nuclear medicine for cardiac imaging. Its biological activity is closely tied to its role in diagnosing myocardial ischemia and assessing fatty acid metabolism in the heart. This article delves into the biological activity of this compound, supported by clinical studies, performance metrics, and relevant data.

This compound is classified as a small molecule pharmaceutical, specifically an iodine-containing contrast agent. Its chemical structure allows it to mimic long-chain fatty acids, facilitating its uptake by cardiac tissues. Once administered, this compound is taken up by the myocardium where it undergoes metabolic processes similar to those of natural fatty acids.

Structure

- Chemical Formula : C19H25I

- CAS Number : 123748-56-1

- Molecular Weight : 392.31 g/mol

Clinical Applications

This compound is primarily utilized in single-photon emission computed tomography (SPECT) imaging to detect abnormalities in myocardial fatty acid metabolism. It has shown significant promise in identifying acute coronary syndromes (ACS) and other cardiac conditions.

Key Findings from Clinical Studies

-

Sensitivity and Specificity :

- In a study involving 507 patients with suspected ACS, this compound SPECT imaging demonstrated a sensitivity of approximately 71% to 74% for diagnosing ACS, depending on the interpretation method used. Specificity ranged from 54% to 70% .

- The addition of this compound imaging improved the overall diagnostic accuracy when combined with standard clinical assessments, increasing sensitivity from 43% to 81% .

- Performance Metrics :

- Case Study Insights :

Comparative Analysis of Imaging Agents

The following table summarizes the performance characteristics of this compound compared to other imaging agents used in cardiac diagnostics:

| Imaging Agent | Sensitivity (%) | Specificity (%) | Notes |

|---|---|---|---|

| This compound (BMIPP) | 71-74 | 54-70 | Effective for detecting myocardial ischemia |

| Technetium-99m Sestamibi | ~85 | ~80 | Commonly used but less sensitive in certain cases |

| Fluorodeoxyglucose (FDG) | ~90 | ~75 | More effective for metabolic activity but not specific for fatty acid metabolism |

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, allowing rapid uptake by myocardial tissues. Studies indicate minimal adverse events associated with its use; no serious side effects have been reported during clinical trials .

Eigenschaften

IUPAC Name |

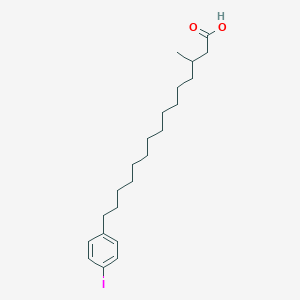

15-(4-iodophenyl)-3-methylpentadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCIWINHUDIWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922147 | |

| Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-87-1 | |

| Record name | Iodofiltic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-(4-Iodophenyl)-3-methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOFILTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36MQ9FKF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.